molecular formula C19H17N3O4 B10980066 N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B10980066
M. Wt: 351.4 g/mol
InChI Key: GVDOTQRWSUEAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a beta-alanine moiety

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O4/c23-17(20-11-10-19(25)26)12-22-18(24)9-8-16(21-22)15-7-3-5-13-4-1-2-6-14(13)15/h1-9H,10-12H2,(H,20,23)(H,25,26)

InChI Key

GVDOTQRWSUEAIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazine ring and the beta-alanine moiety. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its combination of a naphthalene ring, a pyridazine ring, and a beta-alanine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula and properties:

PropertyValue
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
IUPAC Name3-[[2-[3-(naphthalen-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid
InChI KeyAUJNBMVPBNZGFK-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Pyridazinone Moiety : The pyridazinone ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of Naphthalene Ring : The naphthalene moiety is introduced via electrophilic aromatic substitution.
  • Coupling with Beta-Alanine : The final step involves coupling the pyridazinone-naphthalene intermediate with beta-alanine using peptide coupling reagents.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyridazinone have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other pyridazinone derivatives known for their acetylcholinesterase inhibitory activity .
  • Modulation of Protein Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.

Case Studies

Several studies have investigated the biological properties of compounds related to this compound:

  • Anticancer Activity : A study evaluated a series of naphthalene-pyridazinone derivatives for their anticancer properties, revealing that modifications at the naphthalene ring significantly influenced their potency against cancer cell lines .
  • Mechanistic Insights : Computational modeling studies demonstrated that these compounds could bind to the colchicine site on microtubules, disrupting tubulin dynamics similarly to known anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.